N'-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide
Overview
Description
N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is a complex organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 5-methyl-1,2-oxazole-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction mixture is often purified using column chromatography and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 4-(dimethylamino)phenyldiphenylphosphine
- 4-(dimethylamino)phenyl-vinylquinoxalines
Uniqueness
N’-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and oxazole moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-[[4-(dimethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-8-13(17-20-10)14(19)16-15-9-11-4-6-12(7-5-11)18(2)3/h4-8,15H,9H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJCEOAHKNQDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186467 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-33-6 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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